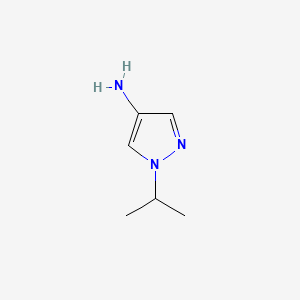

1-isopropyl-1H-pyrazol-4-amine

Description

The exact mass of the compound 1-isopropyl-1H-pyrazol-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-isopropyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXNVHXUPNHOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541640 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97421-16-4 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-isopropyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-isopropyl-1H-pyrazol-4-amine, a substituted pyrazole derivative, is a molecule of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs.[1] This technical guide provides a comprehensive overview of the known chemical properties of 1-isopropyl-1H-pyrazol-4-amine, including its physicochemical characteristics, spectral data, synthesis, and potential biological relevance. The information is intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of this and related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-isopropyl-1H-pyrazol-4-amine is presented in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| CAS Number | 97421-16-4 | [2] |

| Molecular Formula | C₆H₁₁N₃ | [2] |

| Molecular Weight | 125.17 g/mol | [2] |

| Predicted Boiling Point | 234.2 °C at 760 mmHg | [3] |

| Appearance | Off-white solid (for hydrochloride salt) | [4] |

| Storage | Inert atmosphere, room temperature | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), as well as signals for the pyrazole ring protons and the amine protons. The chemical shifts of the pyrazole ring protons are influenced by the electronic effects of the amino and isopropyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrazole ring, the isopropyl group, and any other substituents. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum of 1-isopropyl-1H-pyrazol-4-amine is expected to exhibit characteristic absorption bands corresponding to:

-

N-H stretching vibrations of the primary amine group.

-

C-H stretching vibrations of the alkyl and aromatic groups.

-

C=C and C=N stretching vibrations within the pyrazole ring.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 1-isopropyl-1H-pyrazol-4-amine would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the isopropyl group and other parts of the molecule.

Synthesis

A plausible and common synthetic route to 1-isopropyl-1H-pyrazol-4-amine involves the reduction of its nitro precursor, 1-isopropyl-4-nitro-1H-pyrazole.[5] A general experimental protocol for a similar reduction is described below.

Experimental Protocol: Reduction of a 4-Nitropyrazole Derivative

This protocol describes a general method for the reduction of a 4-nitropyrazole to the corresponding 4-aminopyrazole using iron powder in the presence of an acid.

Materials:

-

4-nitro-1-isopropyl-1H-pyrazole

-

Iron powder

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Suspend the 4-nitro-1-isopropyl-1H-pyrazole in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux.

-

Slowly add concentrated hydrochloric acid dropwise.

-

Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 1-isopropyl-1H-pyrazol-4-amine.

-

The crude product can be further purified by column chromatography or recrystallization.

Biological Activity and Drug Development Potential

While specific biological data for 1-isopropyl-1H-pyrazol-4-amine is limited in publicly available literature, the broader class of pyrazole derivatives is well-recognized for its diverse pharmacological activities.[6][7] Many substituted pyrazoles have been investigated as inhibitors of various protein kinases, which are key targets in oncology and other diseases.[8][9][10]

The general structure of 1-isopropyl-1H-pyrazol-4-amine, featuring a substituted pyrazole core with a free amino group, makes it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. The amino group provides a convenient handle for further chemical modifications to explore structure-activity relationships (SAR).

Kinase Inhibitor Screening

Given the prevalence of the pyrazole scaffold in known kinase inhibitors, a logical first step in evaluating the biological potential of 1-isopropyl-1H-pyrazol-4-amine would be to screen it against a panel of protein kinases.

Safety Information

Based on available safety data, 1-isopropyl-1H-pyrazol-4-amine is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-isopropyl-1H-pyrazol-4-amine is a substituted pyrazole with potential for further investigation in the field of drug discovery. This technical guide has summarized the currently available information on its chemical and physical properties, synthesis, and potential biological relevance. While a significant amount of experimental data is yet to be published, the information provided herein serves as a valuable resource for researchers interested in exploring the chemistry and pharmacology of this and related compounds. Further experimental work is required to fully elucidate its properties and to determine its potential as a lead compound for the development of new therapeutic agents.

References

- 1. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 1-Isopropyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]

- 7. mdpi.com [mdpi.com]

- 8. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of 1-isopropyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, bonding, and key chemical properties of 1-isopropyl-1H-pyrazol-4-amine. The content is tailored for professionals in chemical research and drug development, offering detailed information on the molecule's synthesis, spectroscopic characteristics, and structural features.

Chemical Identity and Properties

1-isopropyl-1H-pyrazol-4-amine is a substituted pyrazole derivative. The presence of the amine group and the isopropyl substituent on the pyrazole ring imparts specific chemical properties that are of interest in medicinal chemistry and materials science.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | [1][2] |

| Molecular Weight | 125.17 g/mol | [1][2] |

| CAS Number | 97421-16-4 | [1][2] |

| IUPAC Name | 1-isopropyl-1H-pyrazol-4-amine | |

| Synonyms | 4-Amino-1-isopropyl-1H-pyrazole | [2] |

| Predicted Boiling Point | 234.2°C at 760 mmHg | [3] |

Structure and Bonding

The structure of 1-isopropyl-1H-pyrazol-4-amine consists of a central five-membered aromatic pyrazole ring. An isopropyl group is attached to one of the nitrogen atoms (N1), and an amine group is substituted at the C4 position of the pyrazole ring.

Molecular Structure

Caption: 2D chemical structure of 1-isopropyl-1H-pyrazol-4-amine.

Bonding and Hybridization

The pyrazole ring is an aromatic heterocycle. The atoms within the ring (three carbons and two nitrogens) are sp² hybridized, and the p-orbitals of these atoms overlap to form a delocalized π-electron system containing six electrons, conforming to Hückel's rule for aromaticity.

-

N1 Atom: This nitrogen is sp² hybridized and is bonded to the isopropyl group. Its lone pair of electrons is part of the aromatic π system.

-

N2 Atom: This nitrogen is also sp² hybridized, with its lone pair residing in an sp² hybrid orbital in the plane of the ring, and it contributes one electron to the aromatic π system.

-

Carbon Atoms (C3, C4, C5): All carbon atoms in the pyrazole ring are sp² hybridized.

-

Amine Group (-NH₂): The nitrogen atom of the amine group is sp³ hybridized, with a lone pair of electrons.

-

Isopropyl Group (-CH(CH₃)₂): The carbon atoms in the isopropyl group are sp³ hybridized.

While no specific crystal structure data for 1-isopropyl-1H-pyrazol-4-amine is publicly available, data from a related, more complex molecule, 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, can provide some general expectations for bond lengths.[4] In this related structure, the bond lengths within the pyrazole ring and the C-N bond of the isopropyl group are typical for sp²-sp² and sp²-sp³ single bonds, respectively.[4]

Experimental Protocols: Synthesis

A common and practical method for the synthesis of 1-alkyl-4-aminopyrazoles involves a two-step process starting from 4-nitropyrazole.[5] This general strategy can be adapted for the synthesis of 1-isopropyl-1H-pyrazol-4-amine.

Synthetic Workflow

Caption: Proposed synthetic workflow for 1-isopropyl-1H-pyrazol-4-amine.

Step 1: N-Isopropylation of 4-Nitropyrazole via Mitsunobu Reaction

This step involves the alkylation of the N1 position of 4-nitropyrazole with isopropanol under Mitsunobu conditions.

-

Reagents: 4-nitropyrazole, isopropanol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Procedure (General):

-

Dissolve 4-nitropyrazole and triphenylphosphine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add isopropanol to the mixture.

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add DIAD or DEAD dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The crude product, 1-isopropyl-4-nitro-1H-pyrazole, is typically purified by column chromatography on silica gel.

-

Step 2: Reduction of the Nitro Group

The nitro group of 1-isopropyl-4-nitro-1H-pyrazole is reduced to the primary amine.

-

Reagents: 1-isopropyl-4-nitro-1H-pyrazole, Palladium on activated carbon (10% Pd/C).

-

Reducing Agent: Hydrogen gas (H₂).

-

Solvent: Ethanol or methanol.

-

Procedure (General):

-

Dissolve 1-isopropyl-4-nitro-1H-pyrazole in the chosen solvent.

-

Add the Pd/C catalyst to the solution.

-

Subject the mixture to hydrogenation, typically using a balloon filled with hydrogen gas or a Parr hydrogenator, with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude 1-isopropyl-1H-pyrazol-4-amine, which can be further purified if necessary.

-

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrazole ring, the isopropyl group, and the amine group.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropyl -CH₃ | ~1.3 - 1.5 | Doublet | 6H |

| Amine -NH₂ | Broad signal, ~3.0 - 5.0 | Singlet | 2H |

| Isopropyl -CH | ~4.2 - 4.5 | Septet | 1H |

| Pyrazole C5-H | ~7.0 - 7.2 | Singlet | 1H |

| Pyrazole C3-H | ~7.3 - 7.5 | Singlet | 1H |

Note: The chemical shift of the amine protons can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole ring and the isopropyl group.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~22 - 24 |

| Isopropyl -CH | ~48 - 52 |

| Pyrazole C4 | ~120 - 125 |

| Pyrazole C5 | ~125 - 130 |

| Pyrazole C3 | ~135 - 140 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, as well as vibrations associated with the pyrazole ring and the alkyl group.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| N-H Stretch (Amine) | ~3300 - 3500 | Two bands, medium intensity |

| C-H Stretch (Alkyl) | ~2850 - 3000 | Strong intensity |

| N-H Bend (Amine) | ~1590 - 1650 | Medium intensity |

| C=N, C=C Stretch (Ring) | ~1400 - 1600 | Multiple bands, variable |

| C-N Stretch | ~1250 - 1350 | Medium to strong intensity |

Mass Spectrometry

In mass spectrometry with electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z of 125.10. Common fragmentation patterns would likely involve the loss of a methyl group from the isopropyl substituent (m/z 110) and potentially the loss of the entire isopropyl group.

Applications in Research and Development

Aminopyrazoles are recognized as versatile scaffolds in drug discovery.[8] They are key components in the development of various therapeutic agents, including kinase inhibitors. The specific substitution pattern of 1-isopropyl-1H-pyrazol-4-amine makes it a valuable building block for creating libraries of compounds for screening against various biological targets. The amine group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships in drug design.

References

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. scbt.com [scbt.com]

- 3. 1-Isopropyl-1H-pyrazol-4-amine – porphyrin-systems [porphyrin-systems.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 97421-16-4|1-Isopropyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]

- 7. 97421-16-4 | 1-Isopropyl-1H-pyrazol-4-amine | Amines | Ambeed.com [ambeed.com]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

The Rising Therapeutic Potential of 1-Isopropyl-1H-pyrazol-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-isopropyl-1H-pyrazol-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core have shown significant promise in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This in-depth technical guide synthesizes the current understanding of the biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to support ongoing research and development efforts.

Kinase Inhibitory Activity: A Primary Focus

A predominant area of investigation for 1-isopropyl-1H-pyrazol-4-amine derivatives has been their potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes and are often dysregulated in disease.

RET Kinase Inhibition

Certain 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivatives have been identified as specific and potent inhibitors of the REarranged during Transfection (RET) kinase, a receptor tyrosine kinase whose activating mutations are implicated in thyroid and lung cancers.[1] One notable derivative, compound 15l , demonstrated high metabolic stability and potent inhibition of both wild-type RET and its gatekeeper mutant (V804M).[1] This compound effectively suppressed the growth of cancer cells transformed with RET while showing no effect on normal cells.[1]

LRRK2 Kinase Inhibition

Substituted 1H-pyrazoles have been explored as potent inhibitors of the leucine-rich repeat kinase 2 (LRRK2), particularly the G2019S mutant (GS-LRRK2), which is a prevalent genetic factor in Parkinson's disease.[2] The 1H-pyrazole core is hypothesized to maintain essential hinge-binding interactions within the kinase domain.[2]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Novel pyrazole derivatives have been designed and synthesized as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3][4][5] Dysregulation of CDK2 is a hallmark of many cancers. Certain pyrazole-based compounds have exhibited significant CDK2 inhibitory activity at sub-micromolar concentrations, leading to cell cycle arrest and apoptosis in cancer cell lines.[4][5][6]

Table 1: Kinase Inhibitory Activity of Selected 1-Isopropyl-1H-pyrazol-4-amine and Related Pyrazole Derivatives

| Compound ID | Target Kinase | IC50 / Ki (nM) | Cell Line | Reference |

| 15l | Wild-type RET | 44 | - | [1] |

| 15l | RET (V804M) | 252 | - | [1] |

| 7a | RET | - (inhibited phosphorylation at 100 nM) | MCF-7 | [7] |

| Compound 5 | CDK2 | 560 | - | [5] |

| Compound 6 | CDK2 | 460 | - | [5] |

| Compound 11 | CDK2 | 450 | - | [5] |

| Compound 4 | CDK2 | 750 | - | [5] |

| Compound 7 | CDK2 | 770 | - | [5] |

| Compound 10 | CDK2 | 850 | - | [5] |

Anticancer Activity

The kinase inhibitory properties of 1-isopropyl-1H-pyrazol-4-amine derivatives contribute significantly to their promising anticancer activity. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

For instance, pyrazole derivatives have been evaluated for their cytotoxic effects against breast cancer (MCF-7, MDA-MB-231), ovarian carcinoma (SKOV3), and cervical cancer (HeLa) cell lines using the MTT assay.[8][9] Several compounds demonstrated over 50% cell inhibition at a concentration of 50 µM.[8][9] Furthermore, some pyrazole derivatives have shown potent cytotoxicity against hepatic carcinoma (HepG2) and breast cancer (MCF-7) cell lines, inducing apoptosis by modulating the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3][5]

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Assay | Reference |

| Compound 5 | HepG2 | 13.14 | MTT | [3][5] |

| Compound 5 | MCF-7 | 8.03 | MTT | [3][5] |

| Compound 7d | HepG2 | 24.24 | Not Specified | [6] |

| Compound 7d | MCF-7 | 14.12 | Not Specified | [6] |

| Compound 7d | A549 | 30.03 | Not Specified | [6] |

| Compound 7d | Caco2 | 29.27 | Not Specified | [6] |

| Compound 10b | HepG2 | 17.12 | Not Specified | [6] |

| Compound 10b | MCF-7 | 10.05 | Not Specified | [6] |

| Compound 10b | A549 | 29.95 | Not Specified | [6] |

| Compound 10b | Caco2 | 25.24 | Not Specified | [6] |

Anti-inflammatory Activity

Derivatives of the pyrazole scaffold have long been recognized for their anti-inflammatory properties.[10][11][12] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes.

In vitro anti-inflammatory activity has been assessed using the bovine serum albumin (BSA) denaturation assay, which measures the ability of a compound to prevent protein denaturation, a key process in inflammation.[10] Some pyrazole hydrazone derivatives have shown significant, concentration-dependent inhibition in this assay.[10]

The in vivo anti-inflammatory potential has been evaluated using the carrageenan-induced rat paw edema model.[12] In this model, the ability of a compound to reduce swelling after the injection of carrageenan is measured. Several trisubstituted pyrazole derivatives have demonstrated excellent anti-inflammatory activity, with percentage inhibition of edema ranging from 84.39% to 89.57% four hours after carrageenan injection, comparable to or exceeding the activity of standard drugs like indomethacin and celecoxib.[12]

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound ID | Assay | Concentration / Dose | % Inhibition | Reference |

| PMPH | BSA Denaturation | 0.5 mg/mL | 76.38 | [10] |

| 4F-PMPH | BSA Denaturation | 0.5 mg/mL | 81.15 | [10] |

| 2a | Carrageenan-induced paw edema | Not Specified | 84.39 - 89.57 | [12] |

| 2b | Carrageenan-induced paw edema | Not Specified | 84.39 - 89.57 | [12] |

| 3a | Carrageenan-induced paw edema | Not Specified | 84.39 - 89.57 | [12] |

| 6b | Carrageenan-induced paw edema | Not Specified | 84.39 - 89.57 | [12] |

| 7b | Carrageenan-induced paw edema | Not Specified | 84.39 - 89.57 | [12] |

| 9b | Carrageenan-induced paw edema | Not Specified | 84.39 - 89.57 | [12] |

Modulation of AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[13][14][15] Activation of AMPK can inhibit anabolic processes like fatty acid and cholesterol synthesis, while stimulating catabolic processes to generate ATP.[13][16] This makes AMPK a promising therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[13][16]

Certain pyrazolone derivatives have been identified as direct activators of AMPK.[13] These compounds have been shown to activate AMPK in a dose-dependent manner in primary hepatocytes and HepG2 cells, leading to the phosphorylation of its downstream target, acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis.[13] Chronic administration of these activators has been shown to improve lipid metabolism in animal models.[13]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can be used to measure the activity of purified kinases and the inhibitory effects of test compounds. The assay quantifies the amount of ADP produced during the kinase reaction.

-

Reaction Setup: In a 384-well plate, add 1 µl of the test compound (or DMSO as a control), 2 µl of the purified kinase enzyme solution, and 2 µl of a substrate/ATP mixture.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 120 minutes).

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity. IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Workflows

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular metabolism and how it can be targeted by activators.

Caption: Simplified AMPK signaling pathway.

General Kinase Inhibitor Discovery Workflow

The following diagram outlines a typical workflow for the discovery and initial evaluation of kinase inhibitors.

Caption: Kinase inhibitor discovery workflow.

Conclusion

Derivatives of 1-isopropyl-1H-pyrazol-4-amine represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as inhibitors of key kinases, coupled with their anticancer and anti-inflammatory activities, underscores their importance in modern drug discovery. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to build upon, facilitating the design and synthesis of next-generation therapeutics based on this privileged scaffold. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in translating their preclinical promise into clinical success.

References

- 1. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. publishatcj.com [publishatcj.com]

- 10. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel substituted pyrazolone derivatives as AMP-activated protein kinase activators to inhibit lipid synthesis and reduce lipid accumulation in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in anti-inflammation via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

1-isopropyl-1H-pyrazol-4-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-isopropyl-1H-pyrazol-4-amine (CAS No: 97421-16-4), a heterocyclic amine of interest in medicinal chemistry and materials science.

Core Compound Data

The fundamental molecular and physical properties of 1-isopropyl-1H-pyrazol-4-amine are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | [1][2] |

| Molecular Weight | 125.17 g/mol | [1][2] |

| CAS Number | 97421-16-4 | [1][2] |

| Boiling Point | 234.2 °C at 760 mmHg | N/A |

| Canonical SMILES | CC(C)N1C=C(C=N1)N | N/A |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 1-isopropyl-1H-pyrazol-4-amine are presented. The following protocols are based on established chemical literature for structurally related compounds and provide a robust framework for laboratory preparation and analysis.

Synthesis of 1-isopropyl-1H-pyrazol-4-amine

The synthesis is a two-step process commencing with the N-alkylation of a pyrazole precursor, followed by the reduction of a nitro group to the desired primary amine.

Step 1: Synthesis of 1-isopropyl-4-nitro-1H-pyrazole

This procedure details the N-isopropylation of 4-nitro-1H-pyrazole.

-

Materials:

-

4-nitro-1H-pyrazole

-

Isopropyl bromide (2-bromopropane)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred solution of 4-nitro-1H-pyrazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Add isopropyl bromide (1.5 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.[3]

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-isopropyl-4-nitro-1H-pyrazole.[3]

-

Step 2: Synthesis of 1-isopropyl-1H-pyrazol-4-amine

This protocol describes the reduction of the nitro-intermediate to the target amine. The procedure is adapted from a method for a structurally similar compound, 1-isopropyl-3-methyl-1H-pyrazol-4-amine.[3]

-

Materials:

-

1-isopropyl-4-nitro-1H-pyrazole (from Step 1)

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 equivalent) in a mixture of ethanol and water.

-

Add iron powder (5.0 equivalents) to the suspension.

-

Heat the mixture to reflux and add concentrated HCl (0.5 equivalents) dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[3]

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).[3]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-isopropyl-1H-pyrazol-4-amine.

-

Analytical Characterization

The following are general protocols for the structural confirmation and purity assessment of the synthesized 1-isopropyl-1H-pyrazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300 or 400 MHz spectrometer.

-

Expected Signals: A septet and a doublet in the aliphatic region corresponding to the isopropyl group protons, and distinct signals in the aromatic region for the pyrazole ring protons. The amine protons may appear as a broad singlet.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on a 75 or 100 MHz spectrometer.

-

Expected Signals: Resonances corresponding to the two distinct carbons of the isopropyl group and the three unique carbons of the pyrazole ring.

-

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column, a UV detector, a pump, and an autosampler.

-

Mobile Phase: A mixture of HPLC-grade acetonitrile or methanol and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. A typical starting point is a 70:30 (v/v) mixture of solvent and water.

-

Procedure:

-

Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

-

Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

-

Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 220-280 nm).

-

Inject 5-10 µL of the sample solution.

-

Analyze the resulting chromatogram for the retention time and peak purity to assess the identity and purity of the compound.

-

Workflow and Logical Diagrams

The following diagrams illustrate the key processes involved in the synthesis and characterization of 1-isopropyl-1H-pyrazol-4-amine.

Caption: Synthesis and Characterization Workflow.

This diagram outlines the two-step synthesis of 1-isopropyl-1H-pyrazol-4-amine from 4-nitro-1H-pyrazole, followed by purification and analytical characterization using NMR and HPLC to confirm the structure and purity of the final product.

References

The Pharmacological Landscape of Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, leading to the development of several clinically significant drugs. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of pyrazole compounds, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental methodologies for key biological assays are presented, alongside a quantitative summary of their activities. Furthermore, this guide elucidates the underlying mechanisms of action through signaling pathway diagrams, offering a comprehensive resource for researchers and professionals engaged in the discovery and development of novel pyrazole-based therapeutics.

Introduction

Pyrazoles and their derivatives are of immense interest in the pharmaceutical sciences due to their diverse biological activities.[1][2][3] The versatility of the pyrazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties.[4][5] This has led to the successful development of drugs targeting a variety of diseases. Notable examples include the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the withdrawn anti-obesity drug Rimonabant.[1][6] This guide delves into the core pharmacological effects of these and other pyrazole compounds, providing the technical details necessary for their continued exploration in drug discovery.

Anti-inflammatory and Analgesic Activities

Pyrazole derivatives are well-known for their potent anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][7]

Mechanism of Action: COX-2 Inhibition

A significant number of anti-inflammatory pyrazoles, including the blockbuster drug Celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2).[6][8] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[6] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9]

The signaling pathway below illustrates the mechanism of action of Celecoxib.

Caption: Mechanism of COX-2 inhibition by Celecoxib.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potency of pyrazole derivatives is often evaluated using the carrageenan-induced paw edema model in rats. The following table summarizes the activity of selected compounds.

| Compound/Drug | Dose | % Inhibition of Edema | Reference |

| Indomethacin | 5 mg/kg | Significant Inhibition | [10] |

| Ellagic Acid | 30 mg/kg | Dose-dependent reduction | [10] |

| Celecoxib | - | - | [2] |

| Thiophene-pyrazole hybrids | - | Promising | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for screening acute anti-inflammatory activity.[11][12]

Objective: To evaluate the ability of a test compound to reduce paw edema induced by carrageenan.

Procedure:

-

Animal Preparation: Wistar rats are fasted overnight with free access to water.

-

Compound Administration: Test compounds, a positive control (e.g., Indomethacin), and a vehicle control are administered intraperitoneally or orally.[10]

-

Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.[10][13]

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[10][13]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Anticancer Activity

The pyrazole scaffold is a key component in a number of anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[4]

Mechanism of Action: Kinase Inhibition

Many pyrazole-based anticancer drugs function as kinase inhibitors. Crizotinib, for example, is a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, which are receptor tyrosine kinases often dysregulated in certain cancers like non-small cell lung cancer.[1][4][14] Inhibition of these kinases blocks downstream signaling pathways crucial for cancer cell survival and proliferation.[14][15]

The diagram below outlines the inhibitory action of Crizotinib on the ALK signaling pathway.

Caption: Crizotinib inhibits the ALK signaling pathway.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of pyrazole derivatives against various cancer cell lines are commonly assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 5 | MCF-7 (Breast) | 8.03 | [3] |

| Compound 5 | HepG2 (Liver) | 13.14 | [3] |

| Compound 6 | MCF-7 (Breast) | 26.08 | [3] |

| Compound 6 | HepG2 (Liver) | 22.76 | [3] |

| Compound 3a | U251 (Brain) | 3.5 | [16] |

| Compound 3e | HepG2 (Liver) | Notable activity | [17] |

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for evaluating the in vitro anticancer activity of compounds.[18][19]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).[3]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control, and the IC50 value is determined.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[8][20]

Mechanism of Action

The exact mechanisms of antimicrobial action for many pyrazole compounds are still under investigation. However, some are known to interfere with essential cellular processes in microorganisms. For instance, some derivatives may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.

The following workflow illustrates the general process of screening for antimicrobial activity.

Caption: General workflow for antimicrobial screening.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 21a | S. aureus (Gram +) | 62.5 | [21] |

| Compound 21a | E. coli (Gram -) | 125 | [21] |

| Compound 21a | C. albicans (Fungus) | 7.8 | [21] |

| Compound 21a | A. flavus (Fungus) | 2.9 | [21] |

| Compound 5c | K. pneumoniae | 6.25 | [22] |

| Compound 9 | S. aureus (MDR) | 4 | [23] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[22][23]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.[23]

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[23]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[22]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Other Pharmacological Activities

Beyond the major areas discussed, pyrazole derivatives have shown a wide array of other pharmacological effects, including:

-

Anticonvulsant activity [7]

-

Antidepressant activity [1]

-

Antiviral activity

-

CB1 Receptor Inverse Agonism: Rimonabant, a pyrazole derivative, was developed as an anti-obesity drug acting as an inverse agonist at the cannabinoid CB1 receptor.[5][7][24] Its mechanism involves inhibiting the basal activity of the receptor, which is coupled to Gαi/o proteins.[20][25]

The signaling pathway for a CB1 receptor inverse agonist is depicted below.

Caption: Inverse agonist action at the CB1 receptor.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents. The diverse pharmacological activities, coupled with the synthetic tractability of pyrazole chemistry, ensure its continued relevance in medicinal chemistry. This technical guide has provided a comprehensive overview of the key pharmacological effects, their underlying mechanisms, and the experimental protocols used for their evaluation. It is anticipated that further research into this versatile heterocyclic system will lead to the discovery of novel drugs with improved efficacy and safety profiles for a wide range of diseases.

References

- 1. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 7. The inverse agonist effect of rimonabant on G protein activation is not mediated by the cannabinoid CB1 receptor: evidence from postmortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ClinPGx [clinpgx.org]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. inotiv.com [inotiv.com]

- 14. oncotarget.com [oncotarget.com]

- 15. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]

- 17. jocpr.com [jocpr.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

The Solubility Profile of 1-isopropyl-1H-pyrazol-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the novel heterocyclic amine, 1-isopropyl-1H-pyrazol-4-amine. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding this profile is paramount for formulation development, pharmacokinetic studies, and ensuring reliable in vitro testing results.[1]

Core Concepts in Solubility

The solubility of a compound is influenced by its molecular structure, including its polarity, hydrogen bonding capacity, and ionizability, as well as external factors such as the solvent, temperature, and pH. Pyrazole derivatives, such as the subject of this guide, are recognized for their role as versatile intermediates in pharmaceutical development.[2][3] The pyrazole ring can enhance physicochemical properties like lipophilicity and water solubility.[3] Amines, in general, exhibit a range of solubilities; low molecular weight amines tend to be water-soluble, a property that diminishes with increasing molecular size.[4][5] However, the basic nature of the amine group allows for the formation of water-soluble salts in acidic environments.[4]

Predicted Solubility Profile of 1-isopropyl-1H-pyrazol-4-amine

While specific experimental data for 1-isopropyl-1H-pyrazol-4-amine is not extensively published, a qualitative solubility profile can be inferred from its structural features—a substituted pyrazole ring and a primary amine. It is anticipated to exhibit limited solubility in aqueous media at neutral pH and higher solubility in organic solvents. Due to the presence of the basic amine group, its aqueous solubility is expected to significantly increase at lower pH values.

Quantitative Solubility Analysis

The following tables present a hypothetical, yet representative, quantitative solubility profile for 1-isopropyl-1H-pyrazol-4-amine based on typical values for similar small molecule drug candidates. These values should be experimentally verified.

Table 1: Solubility in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Method |

| Water (pH 7.4) | 5.2 | Shake-Flask |

| Phosphate Buffered Saline (PBS) | 5.5 | Shake-Flask |

| 0.1 N HCl | > 100 | Shake-Flask |

| Methanol | 150 | Shake-Flask |

| Ethanol | 85 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | > 200 | Shake-Flask |

| Acetonitrile | 40 | Shake-Flask |

Table 2: pH-Dependent Aqueous Solubility at 25°C

| pH | Solubility (mg/mL) | Method |

| 2.0 | 125 | Potentiometric Titration |

| 4.0 | 98 | Potentiometric Titration |

| 6.0 | 15 | Potentiometric Titration |

| 7.4 | 5.2 | Potentiometric Titration |

| 8.0 | 2.1 | Potentiometric Titration |

| 10.0 | 1.5 | Potentiometric Titration |

Table 3: Temperature-Dependent Solubility in Water (pH 7.4)

| Temperature (°C) | Solubility (mg/mL) | Method |

| 4 | 2.8 | Shake-Flask |

| 25 | 5.2 | Shake-Flask |

| 37 | 8.1 | Shake-Flask |

Experimental Protocols

Accurate determination of solubility is crucial. The following are detailed methodologies for key experiments.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining equilibrium solubility.[6][7]

Objective: To determine the thermodynamic solubility of 1-isopropyl-1H-pyrazol-4-amine in a given solvent.

Materials:

-

1-isopropyl-1H-pyrazol-4-amine (solid)

-

Solvent of interest (e.g., water, PBS, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid 1-isopropyl-1H-pyrazol-4-amine to a glass vial. The excess solid is necessary to ensure that a saturated solution is achieved.[6]

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.[6]

-

Carefully withdraw a sample of the supernatant.

-

Centrifuge the sample to remove any remaining solid particles.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of 1-isopropyl-1H-pyrazol-4-amine in the diluted sample using a validated HPLC-UV method.

-

Calculate the original solubility in mg/mL.

Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds, potentiometric titration is an efficient method to determine the solubility as a function of pH.[8][9][10]

Objective: To determine the pH-solubility profile of 1-isopropyl-1H-pyrazol-4-amine.

Materials:

-

1-isopropyl-1H-pyrazol-4-amine

-

Calibrated pH meter and electrode

-

Autotitrator

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

-

Water (deionized)

Procedure:

-

Prepare a suspension of 1-isopropyl-1H-pyrazol-4-amine in water.

-

Place the suspension in a thermostatted vessel.

-

Immerse the pH electrode in the suspension.

-

Titrate the suspension with a standardized solution of HCl to a low pH (e.g., pH 2) to dissolve the compound as its hydrochloride salt.

-

Perform a back-titration with a standardized solution of NaOH.

-

Record the pH as a function of the volume of titrant added.

-

The point at which the solid compound begins to precipitate is identified by a change in the titration curve.

-

The solubility at different pH values can be calculated from the titration data.[9]

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for the Shake-Flask Solubility Assay.

Caption: Workflow for pH-Dependent Solubility by Potentiometric Titration.

Signaling Pathways and Logical Relationships

At this stage of research, 1-isopropyl-1H-pyrazol-4-amine is primarily characterized by its physicochemical properties. Should this compound be identified as a modulator of a specific biological pathway, a diagram illustrating its mechanism of action would be developed. For instance, if it were found to be a kinase inhibitor, the diagram would depict the kinase signaling cascade and the point of inhibition by the compound.

Conclusion

This guide outlines the expected solubility profile of 1-isopropyl-1H-pyrazol-4-amine and provides detailed protocols for its experimental determination. The shake-flask method and potentiometric titration are robust techniques for generating the necessary data for drug development.[6][7][8][9] The provided tables and workflows serve as a practical resource for researchers initiating studies on this and similar compounds. Accurate solubility data is a cornerstone of successful preclinical development, enabling informed decisions on formulation and delivery strategies.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. studylib.net [studylib.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

physical and chemical properties of (1-Isopropyl-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical, chemical, and potential biological properties of (1-Isopropyl-1H-pyrazol-4-yl)methanamine. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Compound Properties

(1-Isopropyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative with a methanamine substituent at the 4-position and an isopropyl group at the 1-position of the pyrazole ring. Its chemical structure and key identifiers are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N₃ | [1] |

| Molecular Weight | 139.20 g/mol | [1] |

| IUPAC Name | (1-propan-2-ylpyrazol-4-yl)methanamine | [1] |

| Canonical SMILES | CC(C)N1C=C(C=N1)CN | [1] |

| InChI | InChI=1S/C7H13N3/c1-6(2)10-5-7(3-8)4-9-10/h4-6H,3,8H2,1-2H3 | [1] |

| InChIKey | VMNKYEWGKWZUNI-UHFFFAOYSA-N | [1] |

| CAS Number | 936940-09-9 | |

| PubChem CID | 23005591 | [1] |

Physicochemical Data

| Property | Computed Value | Reference |

| XLogP3 | -0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 139.110947427 | [1] |

| Monoisotopic Mass | 139.110947427 | [1] |

| Topological Polar Surface Area | 43.8 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

| Complexity | 103 | [1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (1-Isopropyl-1H-pyrazol-4-yl)methanamine is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of pyrazole derivatives. A common approach involves the construction of the pyrazole ring followed by functional group manipulation to introduce the aminomethyl group.

One potential synthetic pathway could start from a suitable β-dicarbonyl compound and isopropylhydrazine to form the 1-isopropylpyrazole core. Subsequent formylation at the 4-position, followed by reductive amination, would yield the target compound.

A generalized experimental workflow for a potential synthesis is depicted below:

Caption: A potential synthetic workflow for (1-Isopropyl-1H-pyrazol-4-yl)methanamine.

Potential Biological Activities and Signaling Pathways

While no specific biological activity or signaling pathway has been directly attributed to (1-Isopropyl-1H-pyrazol-4-yl)methanamine in the reviewed literature, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[2][3] Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

-

Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds, such as celecoxib, are potent inhibitors of cyclooxygenase (COX) enzymes.[4]

-

Anticancer Properties: Pyrazole derivatives have been investigated as inhibitors of various kinases involved in cancer signaling pathways, such as MAP signaling pathways.[2][5]

-

Antimicrobial and Antiviral Activities: The pyrazole nucleus is a common feature in compounds with antibacterial, antifungal, and antiviral properties.[6]

-

Central Nervous System (CNS) Activity: Certain pyrazole derivatives have shown potential as antidepressants and antipsychotics.[7]

Given the diverse bioactivities of the pyrazole class, it is plausible that (1-Isopropyl-1H-pyrazol-4-yl)methanamine could interact with various biological targets. The primary amine and the N-isopropyl substitution pattern may influence its target specificity and pharmacokinetic properties. A hypothetical signaling pathway that pyrazole derivatives are known to modulate is the MAPK/ERK pathway, which is crucial in cell proliferation and survival.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.

Conclusion and Future Directions

(1-Isopropyl-1H-pyrazol-4-yl)methanamine represents a simple yet potentially valuable scaffold for medicinal chemistry and drug discovery. The lack of extensive experimental data highlights an opportunity for further research to fully characterize its physicochemical properties and explore its pharmacological potential. Future studies should focus on developing a robust and scalable synthesis, followed by a comprehensive screening for biological activity against a panel of relevant targets, guided by the known activities of other pyrazole-containing compounds. Such investigations could uncover novel therapeutic applications for this and related molecules.

References

- 1. (1-Isopropyl-1H-pyrazol-4-yl)methanamine | C7H13N3 | CID 23005591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Buy 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine [smolecule.com]

- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: 1-isopropyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-isopropyl-1H-pyrazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and potential biological significance based on available literature.

Chemical Properties and Data

1-isopropyl-1H-pyrazol-4-amine (CAS RN: 97421-16-4) is a substituted pyrazole with an isopropyl group at the N1 position and an amino group at the C4 position. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1]

Table 1: Physicochemical Properties of 1-isopropyl-1H-pyrazol-4-amine

| Property | Value | Source |

| CAS Registry Number | 97421-16-4 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₆H₁₁N₃ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 125.17 g/mol | Santa Cruz Biotechnology[2] |

| IUPAC Name | 1-propan-2-ylpyrazol-4-amine | BLD Pharm[3] |

| Synonyms | 4-AMINO-1-ISOPROPYL-1H-PYRAZOLE, 1-ISOPROPYLPYRAZOL-4-AMINE | ChemicalBook[4] |

Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in the public domain.

Synthesis

The synthesis of 1-isopropyl-1H-pyrazol-4-amine is not extensively detailed in peer-reviewed literature as a primary focus. However, a common and effective method for the preparation of N-alkylated 4-aminopyrazoles involves a two-step process: N-alkylation of a 4-nitropyrazole precursor followed by the reduction of the nitro group.

A general synthetic workflow is outlined below, adapted from established methodologies for structurally related compounds.[5]

Caption: Synthetic workflow for 1-isopropyl-1H-pyrazol-4-amine.

Experimental Protocols

Protocol 1: N-Isopropylation of 4-Nitropyrazole

This protocol describes the N-isopropylation of 4-nitropyrazole to yield 1-isopropyl-4-nitro-1H-pyrazole.

-

Materials:

-

4-Nitropyrazole

-

Isopropyl bromide (2-bromopropane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-isopropyl-4-nitro-1H-pyrazole.

-

Protocol 2: Reduction of 1-isopropyl-4-nitro-1H-pyrazole

This protocol details the reduction of the nitro group to an amine.

-

Materials:

-

1-isopropyl-4-nitro-1H-pyrazole

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) to the suspension.

-

Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[5]

-

Cool the reaction mixture and filter through a pad of celite to remove iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-isopropyl-1H-pyrazol-4-amine.[5]

-

Biological Activity and Potential Applications

While specific quantitative biological data for 1-isopropyl-1H-pyrazol-4-amine is scarce in publicly available literature, the broader class of aminopyrazole derivatives has been extensively investigated for various therapeutic applications.[1][6][7][8][9] Pyrazole-based compounds are known to be inhibitors of a wide range of kinases.[8]

Kinase Inhibition

The 4-amino-(1H)-pyrazole scaffold is a key structural motif in the development of potent kinase inhibitors, particularly Janus kinase (JAK) inhibitors.[10] Dysregulation of the JAK/STAT signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.[10][11][12][13] Derivatives of 4-amino-(1H)-pyrazole have shown potent inhibitory activity against JAK1, JAK2, and JAK3.[10]

Although no direct inhibition data for 1-isopropyl-1H-pyrazol-4-amine on specific kinases is available, its structural similarity to known kinase inhibitors suggests it could serve as a valuable building block or a starting point for the design of novel kinase inhibitors.

Caption: General JAK-STAT signaling pathway and the inhibitory role of aminopyrazole derivatives.

Table 2: Representative Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives (Not 1-isopropyl-1H-pyrazol-4-amine specifically)

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| 3f | JAK1 | 3.4 | PC-3 | Low µM | [10] |

| JAK2 | 2.2 | HEL | [10] | ||

| JAK3 | 3.5 | K562 | [10] | ||

| MCF-7 | [10] | ||||

| MOLT4 | [10] | ||||

| 11b | - | - | HEL | 0.35 | [10] |

| K562 | 0.37 | [10] | |||

| 15 | CDK2 | Ki = 5 | A2780 | GI₅₀ = 0.158 | [14] |

This table provides data for derivatives to illustrate the potential of the scaffold and is not data for 1-isopropyl-1H-pyrazol-4-amine itself.

General Experimental Protocol for Kinase Inhibition Assay

The following is a generalized protocol for assessing the in vitro inhibitory activity of a compound against a purified kinase.

-

Objective: To determine the in vitro inhibitory activity of the test compound against a purified kinase.

-

Materials:

-

Recombinant human kinase

-

Peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound dissolved in DMSO

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.

-

Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

1-isopropyl-1H-pyrazol-4-amine is a readily synthesizable molecule that belongs to the pharmacologically significant class of aminopyrazoles. While direct biological data for this specific compound is limited, its structural features strongly suggest its potential as a scaffold or intermediate in the development of novel therapeutics, particularly kinase inhibitors. Further investigation into its biological activity is warranted to fully elucidate its potential in drug discovery.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. scbt.com [scbt.com]

- 3. 97421-16-4|1-Isopropyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]

- 4. 4-AMINO-1-ISOPROPYL-1H-PYRAZOLE | 97421-16-4 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijrpr.com [ijrpr.com]

- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery and History of Pyrazole Derivatives in Medicine

For Researchers, Scientists, and Drug Development Professionals